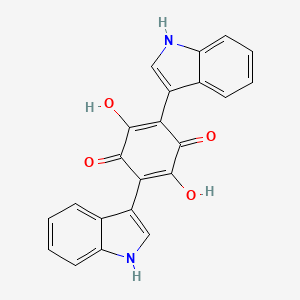

Didemethylasterriquinone D

Description

Structure

3D Structure

Properties

CAS No. |

78860-40-9 |

|---|---|

Molecular Formula |

C22H14N2O4 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2,5-dihydroxy-3,6-bis(1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H14N2O4/c25-19-17(13-9-23-15-7-3-1-5-11(13)15)20(26)22(28)18(21(19)27)14-10-24-16-8-4-2-6-12(14)16/h1-10,23-25,28H |

InChI Key |

HNGJGZFTQRJUIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=CC=CC=C54)O |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways for Didemethylasterriquinone D

Identification of Producer Organisms

Fungal Sources and Strains

Didemethylasterriquinone D is a naturally occurring compound produced by several fungal species. It has been notably isolated from fungi belonging to the genus Aspergillus, such as Aspergillus nidulans. researchgate.netacademicjournals.org Additionally, the fungus Chrysosporium merdarium has been identified as a producer of this compound. mdpi.comnih.govmdpi.com The identification of these producer organisms has been crucial for the subsequent investigation of the biosynthetic machinery responsible for the synthesis of this compound.

Genomic Mining and Gene Cluster Identification

The genes responsible for the biosynthesis of this compound are organized into a biosynthetic gene cluster (BGC). pnas.org In Aspergillus nidulans, this cluster is designated as the tdi (terrequinone D biosynthesis) gene cluster and consists of five genes, tdiA-E. researchgate.netnih.govgoogle.com The discovery of this gene cluster was facilitated by genome mining efforts and comparative genomics, which have become powerful tools for identifying novel secondary metabolite pathways in fungi. pnas.orgplos.org The tdiA-E gene cluster encodes all the necessary enzymes for the conversion of the primary metabolite L-tryptophan into the complex bis-indolylquinone structure of terrequinone A, with this compound being a central intermediate. nih.govresearchgate.net

Enzymatic Mechanisms and Precursor Transformations

The synthesis of this compound from L-tryptophan involves a series of enzymatic reactions, each catalyzed by a specific protein encoded by the tdi gene cluster.

Role of L-Tryptophan Aminotransferase (TdiD) in Indolepyruvate Formation

The initial step in the biosynthetic pathway is the conversion of L-tryptophan to indole-3-pyruvic acid (IPA). nih.govsi.eduuniprot.org This reaction is catalyzed by the enzyme TdiD, which is a pyridoxal-5'-phosphate (PLP)-dependent L-tryptophan aminotransferase. nih.govresearchgate.netebi.ac.uk TdiD facilitates the transfer of an amino group from L-tryptophan to an α-keto acid acceptor, resulting in the formation of the α-keto acid derivative of tryptophan, IPA. wikipedia.orgresearchgate.net This transamination reaction is a common strategy in secondary metabolism to generate precursors for further elaboration. nih.gov The resulting IPA is a crucial, albeit unstable, substrate for the subsequent dimerization step. uniprot.org

Mechanism of Nonribosomal Peptide Synthetase (NRPS-like) Enzyme (TdiA) in Carbon-Carbon Bond Formation

The formation of the characteristic bis-indolylquinone scaffold of this compound is catalyzed by TdiA, an enzyme with a novel function. nih.govnih.govnih.gov TdiA is classified as a nonribosomal peptide synthetase (NRPS)-like enzyme. nih.govu-tokyo.ac.jp Unlike canonical NRPSs that form peptide bonds, TdiA catalyzes the formation of a carbon-carbon bond, a unique capability for this class of enzymes. nih.gov TdiA is a single-module enzyme containing three domains: an adenylation (A) domain, a thiolation (T) domain, and a thioesterase (TE) domain. nih.govresearchgate.net

Thioesterase (TE) and Thiolation (T) Domain Involvement

The biosynthesis of the core scaffold of this compound (DMAQ-D) is initiated by a non-ribosomal peptide synthetase (NRPS), designated TdiA. Within this multi-domain enzymatic complex, the Thiolation (T) and Thioesterase (TE) domains play indispensable and sequential roles.

The Thiolation domain, also known as the peptidyl carrier protein (PCP), is responsible for covalently binding the activated L-tryptophan monomer. Following activation of L-tryptophan to its adenylate form by the adenylation (A) domain, the T domain's flexible 4'-phosphopantetheinyl (Ppant) arm captures the substrate, tethering it as a thioester. This covalent attachment retains the building block within the NRPS assembly line for subsequent catalytic events.

The final step orchestrated by the TdiA NRPS is catalyzed by the C-terminal Thioesterase (TE) domain. The TE domain acts as a catalyst for product release. In the biosynthesis of the DMAQ-D precursor, it receives two L-tryptophan units that have been condensed into a dipeptidyl chain on the T domain. The TE domain then facilitates a regioselective, intramolecular cyclization reaction. This process involves a nucleophilic attack from the N-terminus of the dipeptidyl chain onto the C-terminal thioester linkage, resulting in the formation of a stable diketopiperazine (DKP) ring. The product, cyclo-L-Trp-L-Trp, is concurrently released from the enzyme, freeing the NRPS to initiate another catalytic cycle. This cyclization-and-release mechanism is a common terminating strategy in NRPS pathways and is essential for generating the foundational C2-symmetric scaffold upon which all subsequent modifications occur.

Subsequent Enzymatic Modifications of the Quinone Core

Following the formation of the cyclo-L-Trp-L-Trp scaffold by TdiA and its initial oxidation to a quinone by the FAD-dependent oxidase TdiD, a series of precisely orchestrated enzymatic modifications are required to produce the final asterriquinone (B1663379) structure. These tailoring steps are catalyzed by a dedicated suite of enzymes encoded within the tdi gene cluster.

TdiC is a crucial flavin-dependent quinone reductase that functions as a critical gatekeeper for the prenylation steps. Its primary substrate is the oxidized quinone form of the asterriquinone precursor (e.g., asterriquinone C1). TdiC utilizes a reducing equivalent, typically from NADH or NADPH, to catalyze the two-electron reduction of the quinone moiety to its corresponding hydroquinone (B1673460) form.

This reduction is a mandatory prerequisite for the activity of the prenyltransferase, TdiB. The hydroquinone is significantly more electron-rich and nucleophilic than its oxidized quinone counterpart, making it an activated substrate for the electrophilic addition of the dimethylallyl group. By converting the quinone to a hydroquinone, TdiC effectively "primes" the aromatic core for prenylation. This catalytic step must occur twice during the biosynthesis of DMAQ-D—once before each prenyl group addition—highlighting its iterative and essential role in the pathway.

TdiB is a membrane-associated prenyltransferase belonging to the dimethylallyltryptophan synthase (DMATS) superfamily. It is responsible for one of the most defining structural modifications in the pathway: the attachment of two isoprenoid side chains. TdiB catalyzes the transfer of a dimethylallyl group from the donor substrate, dimethylallyl pyrophosphate (DMAPP), to the indole (B1671886) rings of the hydroquinone intermediate generated by TdiC.

TdiE is a flavin-dependent monooxygenase (FMO) that catalyzes the final and arguably most complex step in the formation of the core asterriquinone skeleton. Its substrate is the bis-prenylated hydroquinone intermediate produced after the second cycle of TdiC/TdiB activity. TdiE performs an oxidative C-C bond formation, linking the C-3 and C-3' positions of the two indole rings. This reaction creates the central, rigid heterocyclic core that defines the terrequinone family of molecules, including DMAQ-D.

Beyond its primary catalytic function, TdiE plays a critical role in ensuring pathway fidelity and preventing the formation of metabolic dead-ends. The bis-prenylated hydroquinone intermediate is highly reactive and, in the absence of TdiE, is prone to rapid auto-oxidation. This non-enzymatic oxidation would lead to a stable but off-pathway quinone, effectively terminating the biosynthetic sequence and forming a shunt product. TdiE captures this reactive intermediate and channels it productively towards the correct cyclized product. By outcompeting the non-enzymatic oxidation, TdiE maximizes the metabolic flux towards the desired final compound, acting as a crucial control point for pathway efficiency.

In Vitro Biosynthesis and Reconstitution Studies

The proposed functions of the tdi enzymes have been rigorously validated through in vitro reconstitution experiments. These studies involve the heterologous expression and purification of individual enzymes (TdiA, TdiB, TdiC, TdiD, TdiE) and their subsequent combination in a controlled reaction environment with all necessary substrates and cofactors.

These experiments have confirmed the stepwise assembly of the asterriquinone scaffold. For instance, incubating TdiA with L-tryptophan, ATP, and Mg²⁺ successfully yields cyclo-L-Trp-L-Trp. Subsequent addition of the oxidase TdiD converts this DKP into its quinone form. A pivotal finding from reconstitution studies is the demonstration of the synergistic interplay between the reductase TdiC and the prenyltransferase TdiB. When the quinone substrate, DMAPP, NADH, TdiC, and TdiB are combined in a single pot reaction, the production of prenylated products is significantly more efficient than in sequential reactions where the hydroquinone intermediate is generated first and then exposed to TdiB. This suggests a potential substrate channeling mechanism or transient protein-protein interaction that facilitates the transfer of the unstable hydroquinone intermediate directly from TdiC to TdiB. The full pathway has been reconstituted, culminating in the formation of the final cyclized product upon the inclusion of TdiE, confirming its role as the terminal catalyst.

The following table summarizes the outcomes of typical in vitro reconstitution assays.

| Reaction Components | Key Enzymes Added | Major Product Observed | Inferred Enzymatic Step |

|---|---|---|---|

| L-Tryptophan, ATP, Mg²⁺ | TdiA | cyclo-L-Trp-L-Trp | NRPS-mediated cyclodipeptide formation |

| cyclo-L-Trp-L-Trp, O₂ | TdiD | Asterriquinone C1 (oxidized quinone) | Initial scaffold oxidation |

| Asterriquinone C1, NADH, DMAPP | TdiC + TdiB | Mono-prenylated asterriquinone | Synergistic reduction and first prenylation |

| Mono-prenylated intermediate, NADH, DMAPP | TdiC + TdiB | Bis-prenylated asterriquinone | Second cycle of reduction and prenylation |

| Full set of substrates and cofactors | TdiA, TdiB, TdiC, TdiD, TdiE | Terrequinone A | Complete pathway reconstitution with final oxidative cyclization |

Metabolic Engineering and Synthetic Biology Approaches

The detailed elucidation of the DMAQ-D biosynthetic pathway has provided a powerful roadmap for metabolic engineering and synthetic biology. These approaches aim to rationally manipulate the pathway to enhance the production of DMAQ-D or to generate novel, structurally diverse analogues. Key strategies include the overexpression of pathway genes, enhancement of precursor supply, and heterologous expression of the entire gene cluster.

Overexpression of the rate-limiting enzymes in the pathway, often achieved by placing the corresponding genes under the control of strong, constitutive promoters, can significantly increase the metabolic flux towards the final product. Similarly, engineering the host's primary metabolism to boost the intracellular pools of the essential precursors L-tryptophan and DMAPP can alleviate potential bottlenecks in production.

A more advanced strategy involves transplanting the entire tdi biosynthetic gene cluster from its native producer, Aspergillus terreus, into a more genetically tractable and industrially robust heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. This approach decouples the production of the compound from the complex regulatory networks of the native organism, often leading to more reliable and higher-titer production. Furthermore, it provides a clean background for further engineering efforts, such as enzyme mutagenesis. For example, altering the active site of the prenyltransferase TdiB could modify its substrate specificity or regioselectivity, enabling the creation of a library of "unnatural" natural products with potentially novel biological activities.

The table below outlines common metabolic engineering strategies applied to the DMAQ-D pathway.

| Strategy | Genetic Target / Approach | Primary Objective | Example Implementation |

|---|---|---|---|

| Pathway Overexpression | tdiA-E genes | Increase overall pathway flux and final product titer. | Replace native promoters with strong constitutive promoters (e.g., gpdA) in the native host. |

| Precursor Supply Enhancement | Arogenate dehydrogenase gene (aroG), DMAPP synthesis pathway (mevalonate pathway) | Alleviate precursor limitations (L-tryptophan and DMAPP). | Overexpress feedback-resistant versions of key enzymes in the L-tryptophan and mevalonate (B85504) pathways. |

| Heterologous Expression | Entire tdi gene cluster | Achieve production in a controlled, optimized industrial host. | Transfer the complete tdi cluster into Aspergillus nidulans or Saccharomyces cerevisiae. |

| Combinatorial Biosynthesis / Enzyme Engineering | Prenyltransferase (TdiB) | Generate novel, non-natural asterriquinone analogues. | Use site-directed mutagenesis to alter TdiB's active site to accept alternative aromatic substrates or prenyl donors. |

Heterologous Expression Systems (e.g., Escherichia coli)

The transfer of biosynthetic pathways into well-characterized hosts, known as heterologous expression, is a powerful strategy for studying and producing natural products. Escherichia coli is a frequently used host due to its rapid growth, well-understood genetics, and inexpensive culture requirements. academicjournals.org

The successful expression of key enzymes from the this compound pathway has been achieved in E. coli. A primary focus has been the enzyme TdiA, the single-module NRPS that catalyzes the crucial carbon-carbon bond formation to create the bis-indolylquinone core. academicjournals.orgresearchgate.net However, expressing fungal genes like tdiA in E. coli can be challenging due to differences in codon usage. The tdiA gene from A. nidulans contains several codons that are rarely used by E. coli, which can hinder efficient protein translation. academicjournals.org To overcome this, researchers have utilized engineered E. coli strains like Rosetta (DE3), which contains a plasmid supplying tRNAs for these rare codons. academicjournals.org This approach led to the successful production of active TdiA, yielding the enzyme at levels up to 10.32 mg/L. academicjournals.org

Furthermore, entire biosynthetic pathways that include the formation of this compound have been reconstituted in E. coli. In an effort to produce terrequinone A, the five-gene cluster (tdiA–tdiE) from A. nidulans was introduced and functionally expressed in E. coli. nih.gov This work confirmed that the bacterial host could support the multi-step enzymatic cascade required to first produce this compound and then perform subsequent modifications. nih.gov Beyond E. coli, other heterologous hosts such as Aspergillus oryzae have also been used to reconstitute biosynthetic genes for related compounds, highlighting the versatility of this approach. nih.govacs.org

| Enzyme | Gene | Function in Pathway | Source Organism | Heterologous Host(s) |

| TdiD | tdiD | Converts L-tryptophan to indole-3-pyruvic acid (IPA) | Aspergillus nidulans | E. coli |

| TdiA | tdiA | Dimerizes two molecules of IPA to form this compound | Aspergillus nidulans | E. coli, A. oryzae |

| TdiC | tdiC | Reduces the quinone core of the intermediate | Aspergillus nidulans | E. coli |

| TdiB | tdiB | Catalyzes prenylation of the this compound scaffold | Aspergillus nidulans | E. coli |

| TdiE | tdiE | Assists in the formation of the diprenylated product | Aspergillus nidulans | E. coli |

Combinatorial Biosynthesis and Mutasynthesis for Analog Generation

Combinatorial biosynthesis and mutasynthesis are powerful techniques used to generate novel "unnatural" natural products by manipulating biosynthetic pathways. dovepress.com Combinatorial biosynthesis involves creating new combinations of genes, domains, or modules from different pathways to produce hybrid molecules. dovepress.comnih.gov Mutasynthesis, or mutational biosynthesis, involves genetically blocking the production of a natural precursor and then supplying chemically synthesized analogs of that precursor (mutasynthons) to the culture, which the remaining enzymes may accept to create new derivatives. nih.gov

These strategies leverage the inherent flexibility, or "promiscuity," of some biosynthetic enzymes, which can often accept substrates that are structurally similar, but not identical, to their native ones. This has been successfully applied to pathways related to this compound to expand their chemical diversity. acs.org

In studies on the related allantofuranone pathway, which also uses a terphenylquinone intermediate derived from aromatic amino acid precursors, researchers employed precursor-directed mutasynthesis to create new hydroxylated analogs. nih.govacs.org By co-expressing biosynthetic genes in Aspergillus oryzae and feeding the culture with ascocorynin, a monohydroxylated analog of the natural pathway intermediate, they were able to produce several new-to-nature compounds, including deoxyascocorynin, hydroxyterferol, and hydroxyallantofuranone. acs.org This demonstrates that the downstream enzymes in these pathways are capable of processing modified precursors, a principle that can be applied to generate analogs of this compound and its derivatives.

| Technique | Approach | Example from a Related Pathway | Novel Products Generated |

| Precursor-Directed Mutasynthesis | Feeding a synthetic precursor analog (mutasynthon) to a culture expressing biosynthetic enzymes. acs.orgnih.gov | Feeding ascocorynin (a hydroxylated analog of the polyporic acid intermediate) to a strain expressing alf genes. acs.org | Deoxyascocorynin, Hydroxyterferol, Hydroxyallantofuranone acs.org |

| Combinatorial Biosynthesis | Combining genes from different biosynthetic pathways to create hybrid pathways. dovepress.com | Co-expressing atrA (an atromentin (B1665312) synthetase) with alfC (an enzyme from the allantofuranone pathway). nih.gov | Production of compound 14 (an uncharacterized product). nih.gov |

Advanced Structural Analysis and Spectroscopic Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. guidechem.comfrontiersin.org For a molecule such as Didemethylasterriquinone D, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assemble its structural framework piece by piece. researchgate.net

The process typically begins with acquiring a 1D ¹H NMR spectrum, which provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. researchgate.net Subsequently, a ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal indicates its functional type (e.g., aromatic, carbonyl, aliphatic). researchgate.net

To establish the complete connectivity, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of proton networks within molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, providing definitive ¹H-C one-bond connections. frontiersin.org

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting molecular fragments. It reveals correlations between protons and carbons over two to three bonds, which helps in establishing the links between different spin systems and identifying the positions of quaternary carbons (carbons with no attached protons). frontiersin.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry and conformational preferences of the molecule. guidechem.com

For this compound, which is a symmetrical dimer, NMR spectra would be expected to show a reduced number of signals relative to the total number of atoms, simplifying the assignment process. The HMBC spectrum would be particularly critical for confirming the linkage between the two indole-dione monomer units. While specific, publicly available NMR data for this compound is not provided here, the table below illustrates the type of data that would be generated from such an analysis.

Illustrative ¹H and ¹³C NMR Data Table for a this compound Monomer Unit

| Position | Atom Type | ¹H Chemical Shift (δ, ppm) [Multiplicity, J (Hz)] | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |

| 1 | N-H | ~11.0 (br s) | - | C2, C3, C3a, C7a |

| 2 | C=O | - | ~180.0 | - |

| 3 | C=O | - | ~175.0 | - |

| 3a | C | - | ~130.0 | - |

| 4 | C-H | ~7.5 (d, 8.0) | ~120.0 | C5, C6, C7a |

| 5 | C-H | ~7.2 (t, 8.0) | ~125.0 | C4, C6, C7 |

| 6 | C-H | ~7.6 (d, 8.0) | ~118.0 | C4, C5, C7, C7a |

| 7 | C | - | ~140.0 | - |

| 7a | C | - | ~150.0 | - |

| Prenyl C1' | C-H₂ | ~3.5 (d, 7.0) | ~25.0 | C6, C7, C2', C3' |

| Prenyl C2' | C-H | ~5.3 (t, 7.0) | ~122.0 | C1', C3', C4', C5' |

| Prenyl C3' | C | - | ~135.0 | - |

| Prenyl C4' | C-H₃ | ~1.8 (s) | ~18.0 | C2', C3', C5' |

| Prenyl C5' | C-H₃ | ~1.7 (s) | ~26.0 | C2', C3', C4' |

Note: This table is a hypothetical representation based on the general structure of asterriquinones and is for illustrative purposes only.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov For the structural analysis of this compound, High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), is indispensable. researchgate.net HRMS provides a highly accurate mass measurement, which allows for the determination of the compound's elemental composition and molecular formula. hawaii.edu

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the molecule. In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide structural clues. The fragmentation pattern can help confirm the presence of key structural motifs, such as the indole-dione core and the prenyl side chains. A characteristic fragmentation would be the cleavage of the central bond connecting the two monomer units, resulting in a prominent ion corresponding to half the mass of the parent molecule.

Illustrative MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion Type | Proposed Fragment Structure/Loss |

| [M+H]⁺ | Molecular Ion | Intact protonated molecule |

| [M+Na]⁺ | Sodium Adduct | Intact molecule with sodium ion |

| [M/2+H]⁺ | Monomer Fragment | Cleavage of the central dimer bond |

| [M+H - C₅H₈]⁺ | Fragment Ion | Loss of one prenyl group |

Note: This table is a hypothetical representation of expected fragments and is for illustrative purposes only.

Chromatographic Methods for Purity Assessment and Isolation Verification (e.g., HPLC)

Chromatographic techniques are vital for the isolation of natural products from complex biological extracts and for the subsequent verification of their purity. ukaazpublications.com High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose.

For a compound like this compound, a reverse-phase HPLC system is typically employed. This involves a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) and a polar mobile phase. The separation is achieved by gradually increasing the concentration of an organic solvent (like methanol (B129727) or acetonitrile) in an aqueous buffer. Compounds elute from the column based on their relative polarity, with less polar compounds being retained longer.

The purity of the isolated this compound is assessed by injecting the sample into an analytical HPLC system equipped with a detector, such as a UV-Vis or Diode Array Detector (DAD). A pure sample should ideally yield a single, sharp, and symmetrical peak in the chromatogram. The DAD can further confirm peak purity by analyzing the UV-Vis spectrum across the entire peak, ensuring it is consistent and free from co-eluting impurities.

Typical HPLC Conditions for Analysis of Asterriquinone-type Compounds

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water (often with 0.1% formic acid); B: Acetonitrile (B52724) or Methanol |

| Gradient | Linear gradient from ~50% B to 100% B over 30 minutes |

| Flow Rate | ~1.0 mL/min |

| Detection | UV-Vis or DAD at multiple wavelengths (e.g., 254 nm, 280 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Note: This table represents typical, not specific, conditions for the analysis of this class of compounds.

Computational Modeling for Molecular Conformation and Binding Site Analysis

Computational modeling provides powerful insights into the three-dimensional structure and dynamic behavior of molecules, which are often difficult to ascertain through experimental methods alone. For this compound, molecular mechanics and molecular dynamics (MD) simulations can be used to explore its conformational landscape. These methods help identify the lowest energy (most stable) conformations of the molecule, which is crucial for understanding its biological activity.

Furthermore, molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. If a biological target for this compound is known or hypothesized, docking studies can be performed to model its binding mode within the active site. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is invaluable for explaining the compound's mechanism of action and for guiding the design of more potent analogs in drug discovery efforts.

Crystallographic Studies of this compound Biosynthetic Enzymes

Understanding how a natural product is synthesized in nature can open avenues for its biotechnological production. The biosynthesis of compounds like this compound is orchestrated by a series of enzymes encoded by a dedicated biosynthetic gene cluster (BGC) in the producing organism's genome. Identifying and characterizing these enzymes is a key area of research.

X-ray crystallography is a powerful experimental technique used to determine the precise three-dimensional atomic structure of proteins, including enzymes. If the enzymes from the this compound BGC were to be isolated, expressed, and crystallized, their structures could be solved. Such studies would provide atomic-level details of the enzyme's active site, revealing how it recognizes its substrate and catalyzes its specific chemical transformation. This knowledge is fundamental to understanding the biosynthetic pathway and provides a platform for enzyme engineering to create novel "unnatural" natural products. While BGCs for many natural products have been identified, specific crystallographic studies on the enzymes responsible for this compound biosynthesis are not widely reported in the literature.

Mechanistic Investigations of Biological Activities of Didemethylasterriquinone D and Its Derivatives

Enzyme Inhibition Studies

The therapeutic potential of many compounds lies in their ability to selectively inhibit enzymes that are crucial for the progression of diseases. Research into Didemethylasterriquinone D and its analogs has explored their inhibitory effects on viral and human enzymes.

Human Immunodeficiency Virus type 1 (HIV-1) protease is an essential enzyme for the replication of the HIV virus, making it a prime target for antiretroviral therapy. nih.gov The inhibition of this enzyme prevents the maturation of viral particles, rendering them non-infectious. nih.gov While direct studies on this compound are limited, the asterriquinone (B1663379) scaffold, characterized by its indole-quinone structure, has been investigated as a potential framework for HIV-1 protease inhibitors.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. nih.govresearchgate.net In the context of HIV-1 protease, the active site is characterized by the presence of a catalytic dyad of aspartic acid residues, Asp25 and Asp25'. nih.govrsc.org These residues are crucial for the enzymatic activity of the protease. nih.gov Inhibitors of HIV-1 protease typically interact with these aspartic acid residues through hydrogen bonding, disrupting their catalytic function. mdpi.com

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the general mechanism of interaction for indole-based inhibitors with the HIV-1 protease active site has been explored. nih.gov It is hypothesized that the hydroxyl groups on the quinone moiety of this compound could form hydrogen bonds with the carboxylate groups of Asp25 and Asp25'. The stability of such a complex would be a key determinant of the compound's inhibitory potential.

Table 1: Key Interactions in HIV-1 Protease Inhibition

| Interacting Moiety of Inhibitor | Target Residues in HIV-1 Protease | Type of Interaction | Significance |

|---|---|---|---|

| Hydroxyl groups | Asp25, Asp25' | Hydrogen Bonding | Disruption of the catalytic dyad function |

The Epidermal Growth Factor Receptor (EGF-R) is a member of the receptor tyrosine kinase family, which plays a crucial role in regulating cell proliferation, differentiation, and survival. nih.govescholarship.org Dysregulation of EGF-R signaling is a hallmark of many cancers, making it an important target for anticancer drug development. nih.gov While direct inhibitory studies of this compound on EGF-R are not widely reported, the potential for quinone-containing compounds to interact with tyrosine kinases has been a subject of interest. The mechanism of inhibition would likely involve the compound binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that leads to cell proliferation.

Inhibition of HIV-1 Protease

Exploration of Other Biological Target Interactions (e.g., antidiabetes, antitumorigenic activities via downstream products)

Beyond specific enzyme inhibition, the broader biological activities of this compound and its derivatives have been a subject of preliminary investigation.

Research into the broader class of asterriquinones has revealed potential antitumor effects. nih.gov Studies have shown that some asterriquinone analogs can inhibit the growth of various tumor cell lines, including Ehrlich carcinoma and HeLa cells. nih.gov The proposed mechanism for this antitumor activity involves the induction of apoptosis and the inhibition of cell proliferation. nih.gov

Furthermore, certain asterriquinone derivatives have been explored for their potential as antidiabetic agents. nih.gov One analog, 2,5-dihydroxy-3-(1-methylindol-3-yl)-6-phenyl-1,4-benzoquinone, demonstrated selective tyrosine kinase activity towards the insulin receptor. nih.gov This suggests a potential mechanism involving the sensitization of insulin receptors and a partial insulin-mimetic effect, leading to a glucose-lowering effect. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. nih.govnih.gov For the asterriquinone scaffold, SAR studies have provided insights into the structural features that are important for their biological activities.

In the context of antitumor activity, the presence of free hydroxyl groups on the benzoquinone moiety, as well as the number and position of isoprenyl groups, have been identified as important factors. nih.gov For antidiabetic activity, modifications to the substituents on the quinone and indole (B1671886) rings have been shown to influence the compound's potency and selectivity for the insulin receptor kinase. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Asterriquinone Analogs

| Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|

| Free hydroxyl groups on benzoquinone | Important for antitumor activity | nih.gov |

| Number and position of isoprenyl groups | Influences antitumor potency | nih.gov |

While comprehensive SAR studies specifically on the this compound scaffold for HIV-1 protease and EGF-R inhibition are not yet available, the general principles derived from related compounds suggest that modifications to the indole and quinone moieties would likely have a significant impact on their inhibitory potential. Future research in this area could lead to the development of more potent and selective inhibitors based on the this compound framework.

Impact of Dihydroxybenzoquinone Moiety on Bioactivity

The dihydroxybenzoquinone core is a critical pharmacophore responsible for a significant portion of the biological activity observed in this compound and its derivatives. This moiety's structure and electronic properties are pivotal in the compound's interactions with biological targets.

One of the well-documented activities of this compound is its potent inhibition of HIV-1 protease. Molecular modeling studies have revealed that the dihydroxybenzoquinone moiety plays a direct role in this inhibition. Specifically, the two hydroxyl groups on the benzoquinone ring form crucial hydrogen bonds with the active-site aspartic acids (Asp25/Asp25') of the protease researchgate.net. This interaction is fundamental to the stable binding of the inhibitor to the enzyme, thereby blocking its catalytic function, which is essential for viral replication.

The symmetrical nature of the 2,5-dihydroxybenzoquinone core in this compound provides a scaffold for the attachment of two indole moieties, creating a molecule with bilateral symmetry. This structural feature allows for potential bivalent interactions with target proteins, where each side of the molecule can engage with a binding pocket. The electronic nature of the quinone ring also allows it to participate in redox cycling, a property that can contribute to cytotoxicity in cancer cells through the generation of reactive oxygen species. However, in the context of enzyme inhibition, it is the hydrogen bonding capacity of the hydroxyl groups that is most frequently highlighted in structure-activity relationship studies.

The importance of the dihydroxybenzoquinone moiety is further underscored when comparing the bioactivity of this compound with its synthetic analogs where this core has been altered. Modifications that remove or block the hydroxyl groups typically lead to a significant reduction or complete loss of inhibitory activity against targets like HIV-1 protease. This highlights the indispensable role of this central chemical feature in the bioactivity of this class of compounds.

Influence of Indole Moieties and Prenyl Modifications on Biological Efficacy

The indole moieties and their subsequent prenyl modifications are key determinants of the biological specificity and potency of this compound derivatives. While the dihydroxybenzoquinone core often serves as the anchor for binding to a biological target, the indole groups and their appended prenyl chains are responsible for fine-tuning these interactions and can confer a wide range of biological activities.

Diverse prenyl modifications on the indole groups are a common feature of naturally occurring bis-indolylquinones and are a primary source of their structural and functional diversity. These modifications, which can vary in length, branching, and cyclization, allow the bis-indolylquinones to exhibit a range of biological effects, including antiretroviral, antidiabetic, and antitumorigenic activities researchgate.net. The prenyl groups can further enhance the lipophilicity of the molecule and can engage in van der Waals interactions with hydrophobic regions of target proteins, thereby increasing the potency and selectivity of the compound.

For instance, the presence and nature of prenyl groups can significantly impact the cytotoxic activity of bis-indolylquinones against various cancer cell lines. The specific arrangement and stereochemistry of these modifications can lead to differential activities, suggesting that they play a crucial role in the specific recognition of and interaction with biological targets. The strategic addition or modification of prenyl groups on the this compound scaffold is a key strategy in the development of new bioactive agents with improved efficacy and target specificity.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predicting Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies exclusively focused on this compound and its direct derivatives are not extensively reported in the public domain, the principles of QSAR can be applied to understand the key structural features that govern the bioactivity of bis-indolylquinones.

A typical QSAR study on this class of compounds would involve the generation of a dataset of this compound analogs with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition or cytotoxicity). A variety of molecular descriptors would then be calculated for each analog. These descriptors can be broadly categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, electrostatic potential).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that relates the descriptors to the biological activity.

For this compound derivatives, a QSAR model could potentially reveal the following:

The optimal lipophilicity (logP) for cell permeability and target engagement.

The importance of specific hydrogen bond donors and acceptors in the dihydroxybenzoquinone moiety.

The steric and electronic contributions of substituents on the indole rings.

The influence of the size and shape of prenyl groups on binding affinity.

The predictive power of a QSAR model is assessed through internal and external validation techniques. A validated QSAR model can then be used to predict the bioactivity of novel, untested derivatives of this compound, thereby guiding the synthesis of more potent and selective compounds and reducing the need for extensive experimental screening. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of desired biological activity.

Role as a Universal Precursor in Diversifying Bioactive Bis-indolylquinones

This compound holds a central and critical position in the biosynthesis of a wide array of bioactive bis-indolylquinones. It is recognized as the universal precursor from which numerous other, more complex derivatives are synthesized in nature researchgate.net. This pivotal role stems from its symmetrical structure, which serves as a scaffold for a variety of enzymatic modifications, primarily prenylation.

The biosynthesis of this compound is thought to begin with the deamination of L-tryptophan to form indole-3-pyruvic acid. This intermediate then undergoes a dimerization reaction to yield the symmetric this compound. Once formed, this core structure is acted upon by a diverse set of enzymes, particularly prenyltransferases, which catalyze the regiospecific transfer of prenyl groups to the indole rings.

These subsequent enzymatic modifications are responsible for the vast structural diversity observed in the family of bis-indolylquinones. The pathways diverge from this compound, leading to the formation of compounds with different numbers, positions, and types of prenyl substitutions. These structural variations, in turn, give rise to a broad spectrum of biological activities, as discussed in the previous sections.

The understanding of this compound as a universal precursor has significant implications for biotechnology and synthetic biology. By harnessing the biosynthetic enzymes involved in its formation and subsequent modification, it is possible to develop chemoenzymatic and metabolic engineering strategies to produce novel bis-indolylquinone derivatives. For instance, by introducing different prenyltransferase genes into a microbial host that produces this compound, one could potentially generate a library of new compounds with unique bioactivities. This approach offers a powerful platform for the discovery and development of new therapeutic agents based on the bis-indolylquinone scaffold.

Isolation, Derivatization, and Synthetic Chemical Pathways

Natural Product Isolation Techniques from Fungal Cultures

Didemethylasterriquinone D is a fungal metabolite, and its isolation from microbial cultures is a critical first step for structural elucidation, biological testing, and providing a scaffold for synthetic modifications. The process begins with the cultivation of a producing fungal strain, such as Aspergillus nidulans, followed by systematic extraction and purification procedures. nih.gov

The extraction of this compound from fungal biomass or the culture broth relies on established techniques for isolating secondary metabolites. The choice of method is determined by the compound's polarity, the location of the compound (intracellular or extracellular), and the scale of the extraction.

Initially, the fungal culture, consisting of mycelia and liquid broth, is separated. The target compound can then be extracted from either the mycelial mat or the culture filtrate. Solvent extraction is the most common technique employed. mdpi.com Given the polar nature of the dihydroxy-benzoquinone core of this compound, polar organic solvents are typically used.

Common extraction techniques applicable to fungal metabolites like this compound are summarized below:

| Extraction Method | Principle | Applicability for this compound |

| Maceration | Soaking the fungal biomass in a solvent (e.g., ethanol, methanol (B129727), ethyl acetate) for an extended period with agitation to allow the compound to dissolve into the solvent. researchgate.net | Suitable for both small and large-scale extractions. The choice of solvent is critical for selective extraction. |

| Soxhlet Extraction | Continuous extraction of the fungal biomass with a refluxing solvent, which allows for efficient extraction with a smaller volume of solvent over time. researchgate.net | Highly efficient method, particularly for compounds that are not thermolabile, as it involves heating the solvent. researchgate.net |

| Ultrasonic-Assisted Extraction (UAE) | Utilizes high-frequency sound waves to disrupt the fungal cell walls, enhancing the penetration of the solvent and improving extraction efficiency and speed. tsijournals.com | A rapid method that can increase yield and reduce solvent consumption. tsijournals.com |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and moisture within the fungal cells, causing cell rupture and the release of metabolites into the solvent. mdpi.com | An advanced and rapid technique that can significantly shorten extraction times. mdpi.com |

After the initial extraction, the crude extract, which contains a mixture of compounds, is typically concentrated under reduced pressure to yield a residue that is then subjected to purification.

Chromatography is an indispensable technique for purifying this compound from the complex mixture of the crude fungal extract. khanacademy.org The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. khanacademy.org A multi-step chromatographic approach is often necessary to achieve high purity.

The primary chromatographic methods used in the purification of natural products such as this compound include:

Column Chromatography (CC): This is often the first step in purification. The crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or Sephadex. A solvent or a gradient of solvents (mobile phase) is passed through the column to separate the components. For bis-indolylquinones, gel filtration chromatography using materials like Sephadex LH-20 is effective for separating compounds based on size and polarity. pan.olsztyn.pl

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of the separation in column chromatography and for determining the appropriate solvent system. khanacademy.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used in the final stages of purification to obtain highly pure this compound. nih.gov Reversed-phase HPLC, using a C18 column with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is commonly employed. nih.gov

A typical purification workflow is detailed in the table below.

| Chromatographic Stage | Stationary Phase | Mobile Phase System | Purpose |

| Initial Fractionation | Silica Gel | Gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) | To separate the crude extract into several less complex fractions. |

| Intermediate Purification | Sephadex LH-20 | Polar organic solvents (e.g., methanol, ethanol) | To separate compounds based on molecular size and remove pigments and other impurities. pan.olsztyn.pl |

| Final Purification | Reversed-Phase (C18) | Isocratic or gradient elution with water/acetonitrile or water/methanol mixtures | To isolate this compound to a high degree of purity (>95%). nih.gov |

Synthetic Organic Chemistry Approaches for this compound and Analogues

Synthetic strategies provide a reliable alternative to isolation from natural sources, enabling access to larger quantities of this compound and facilitating the creation of novel analogues for functional studies.

The total synthesis of this compound involves the construction of the complex molecular architecture from simple, commercially available starting materials. While specific total synthesis routes for this compound itself are not extensively detailed in the provided search results, the synthesis of related asterriquinones provides a blueprint. These syntheses often involve key steps such as indole (B1671886) functionalization, quinone formation or modification, and C-C bond-forming reactions to couple the indole moieties to the central quinone core. The convergent nature of some syntheses, where different fragments of the molecule are prepared separately before being joined, can be an efficient approach. nih.gov

Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes to perform key transformations, often under mild reaction conditions. mdpi.com For this compound, a powerful chemoenzymatic protocol has been developed that mimics the natural biosynthetic pathway. nih.gov

This process utilizes enzymes from the tdi gene cluster in Aspergillus nidulans. nih.gov this compound is recognized as the universal intermediate in the biosynthesis of all bis-indolylquinones. nih.gov

The key enzymes and their roles in the synthesis are outlined below:

| Enzyme | Gene | Function | Reaction |

| TdiD | tdiD | A tryptophan aminotransferase that converts L-tryptophan into its corresponding α-keto acid, (indol-3-yl)pyruvate. nih.gov | L-tryptophan + Phenylpyruvate → (Indol-3-yl)pyruvate + L-phenylalanine |

| TdiA | tdiA | A non-ribosomal peptide synthetase (NRPS)-like enzyme that catalyzes the dimerization and cyclization of two molecules of (indol-3-yl)pyruvate to form this compound. nih.govqmul.ac.uk | 2 (Indol-3-yl)pyruvate + 2 ATP → this compound + 2 AMP + 2 Diphosphate |

Researchers have successfully developed a one-pot chemoenzymatic protocol that combines these enzymatic steps to generate this compound in vitro. nih.gov This approach is highly efficient and provides a direct route to the core structure of bis-indolylquinones.

Derivatization involves the chemical modification of the core this compound structure to produce a library of analogues. spectroscopyonline.com This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR), aiming to improve potency, selectivity, or pharmacokinetic properties. researchgate.net

This compound serves as a crucial intermediate for creating more complex natural products and novel analogues. researchgate.netescholarship.org For instance, in the biosynthesis of Terrequinone A, this compound is prenylated by the enzyme TdiB. acs.org Synthetic chemists can mimic these transformations or introduce other functional groups.

Examples of derivatization strategies include:

Prenylation: Addition of dimethylallyl groups to the indole rings, a key step in the natural biosynthesis of many bioactive asterriquinones. researchgate.net

Hydroxylation: Introduction of hydroxyl groups at various positions on the indole rings, which can be achieved through chemical or biological methods, such as precursor-directed mutasynthesis. acs.org

Modification of the Quinone Core: While changes to the dihydroxyquinone core are often not well tolerated for certain biological activities, modifications can be explored to fine-tune electronic and steric properties. researchgate.net

Functionalization of Indole Nitrogens: Alkylation or acylation of the indole nitrogen atoms.

These structural modifications allow scientists to probe how different parts of the molecule contribute to its biological activity.

Future Directions and Research Opportunities

Advanced Enzymatic Characterization and Engineering

The biosynthesis of terrequinone A from L-tryptophan involves a five-gene cluster (tdiA-E) from Aspergillus sp. ebi.ac.uk Didemethylasterriquinone D is a crucial precursor in this pathway, formed through the dimerization of two tryptophan molecules by the aminotransferase TdiD and the bis-indolylquinone synthetase TdiA. researchgate.net The enzyme TdiB then catalyzes a reverse prenylation of this compound to produce asterriquinone (B1663379) C-1. nih.govresearchgate.net

Future research should focus on a more detailed structural and mechanistic understanding of these biosynthetic enzymes. While the functions of TdiA, TdiB, TdiC, and TdiD have been established, the precise role of TdiE in preventing the formation of off-pathway monoprenylated species requires further elucidation. ebi.ac.uk

Key Research Areas:

Detailed Kinetic and Structural Analysis: In-depth kinetic studies and high-resolution crystal structures of the Tdi enzymes will provide insights into their catalytic mechanisms and substrate specificities. plos.orgenzyme-database.org This knowledge is fundamental for any subsequent engineering efforts.

Enzyme Engineering for Novel Analogs: Techniques like directed evolution and rational design can be applied to the Tdi enzymes, particularly the prenyltransferase TdiB. osti.govnih.govresearchgate.net Engineering TdiB could enable the production of novel this compound derivatives with altered prenylation patterns, potentially leading to compounds with enhanced or novel biological activities. acs.org

Heterologous Expression Systems: Optimizing the heterologous expression of the tdi gene cluster in hosts like Escherichia coli or yeast could lead to more efficient and scalable production of this compound and its derivatives. nih.gov This approach avoids the complexities of fungal cultivation and allows for easier genetic manipulation. nih.gov

Development of Novel Synthetic Routes

While biosynthetic methods are promising, chemical synthesis offers a powerful alternative for producing this compound and its analogs with high precision and diversity. organic-chemistry.orglsu.edu The development of efficient and convergent synthetic strategies is a key area for future research.

Potential Synthetic Strategies:

Domino and Cascade Reactions: Exploring domino or cascade reactions, where multiple bond-forming events occur in a single step, can significantly shorten synthetic sequences, making the process more atom-economical and environmentally friendly. youtube.com

Chemoenzymatic Synthesis: Combining the strengths of chemical synthesis and biocatalysis offers a powerful approach. nih.gov For example, a synthetic precursor could be subjected to enzymatic modifications by purified Tdi enzymes to generate complex structures that are difficult to access through purely chemical means.

Comprehensive Mechanistic Elucidation of Biological Actions

This compound and its close analogs have shown a range of biological activities, including inhibitory effects on HIV-1 protease. mdpi.comnih.gov However, a detailed understanding of their mechanism of action at the molecular level is often lacking.

Future Mechanistic Studies:

Target Identification and Validation: For its known activities, such as HIV-1 protease inhibition, further studies are needed to precisely map the binding site and understand the molecular interactions responsible for inhibition. nih.gov This could involve techniques like X-ray crystallography of the compound in complex with its target protein.

Systems Biology Approaches: Utilizing transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to this compound treatment. This can help to uncover the broader signaling pathways and cellular processes affected by the compound, moving beyond a single-target perspective. ontosight.ai

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs and evaluating their biological activity will be crucial for establishing clear SARs. ontosight.ai This information is invaluable for designing more potent and selective compounds.

Exploration of Uncharted Biological Targets

The structural features of this compound suggest that it may interact with a variety of biological targets beyond those already identified. ontosight.ai Exploring these uncharted territories could lead to the discovery of new therapeutic applications.

Strategies for Target Discovery:

Phenotypic Screening: High-throughput screening of this compound against a diverse panel of cell lines or disease models can reveal unexpected biological activities.

Chemical Proteomics: Using techniques like affinity chromatography or activity-based protein profiling with this compound-based probes can help to identify its direct binding partners within the cell.

Computational Approaches: In silico docking studies against libraries of protein structures can predict potential new targets, which can then be validated experimentally.

Interdisciplinary Approaches in Chemical Biology and Biotechnology

The unique structure and biological activity of this compound make it a valuable tool for chemical biology and a promising lead for biotechnological applications. nih.govdurham.ac.ukmdpi.comnih.gov

Interdisciplinary Research Opportunities:

Development of Chemical Probes: Modifying the structure of this compound to incorporate reporter tags (e.g., fluorophores, biotin) can create chemical probes for studying its cellular uptake, distribution, and target engagement in real-time. nih.gov

Biotechnological Production of Bioactives: Engineered microbial strains capable of producing this compound and its derivatives could be used as platforms for the sustainable production of these valuable compounds. nih.govnih.govnih.gov This aligns with the growing demand for green chemistry approaches in the pharmaceutical and biotechnology industries. mdpi.com

Biomaterials and Nanotechnology: The ability of this compound and its derivatives to self-assemble or interact with other molecules could be explored for the development of novel biomaterials or as scaffolds in nanotechnology applications. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.